2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with phenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the carbonyl group results in an alcohol .
Scientific Research Applications
2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one: Similar compounds include other pyridazinone derivatives with varying substituents on the phenyl and methoxyphenyl groups.
Phenylboronic Ester Derivatives: Compounds like 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane share structural similarities and are used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H16N2O3/c1-24-16-9-7-15(8-10-16)18(22)13-21-19(23)12-11-17(20-21)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
InChI Key |
SWWPEEFPFPRIQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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